2-Isobutyl-3-methylpyrazine-d3
Description
Contextualization of Alkylpyrazines in Chemical Sciences
Alkylpyrazines are a class of heterocyclic aromatic organic compounds that are integral to various scientific disciplines. They are derivatives of pyrazine (B50134), a six-membered ring containing two nitrogen atoms at opposite corners, substituted with one or more alkyl groups.
Pyrazine derivatives are widely recognized for their significant sensory properties, contributing to the characteristic aromas and flavors of many roasted, baked, and fermented foods such as coffee, cocoa, and bread. researchgate.net Their formation often occurs during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. medchemexpress.com Beyond food science, pyrazine structures are found in some pharmaceuticals and are of interest in materials science.
Stable isotopes, which are non-radioactive forms of elements with additional neutrons, are indispensable tools in contemporary chemical analysis. medchemexpress.com The use of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the precise tracing and quantification of substances. In analytical techniques like mass spectrometry, the mass difference between the labeled (isotopologue) and unlabeled compound enables its use as an internal standard, a method known as isotope dilution analysis (IDA). nih.gov This approach is highly valued for its accuracy and precision in quantifying target analytes in complex matrices. nih.gov
The Unique Case of 2-Isobutyl-3-methylpyrazine-d3: Research Focus and Rationale
Within the vast family of pyrazines, 2-Isobutyl-3-methylpyrazine (B76351) and its deuterated form, this compound, serve as excellent examples of a reference compound and its analytical counterpart.
2-Isobutyl-3-methylpyrazine is a naturally occurring pyrazine that has been identified in various food products. nih.gov It is known for its nutty, earthy, and roasted aroma and is used as a flavoring agent in the food industry. nih.gov Its well-defined chemical and physical properties make it a suitable reference compound in analytical studies.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | cymitquimica.comnist.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | nih.gov |
| Odor | Nutty, earthy, roasted | nih.gov |
| Boiling Point | 199.00 to 201.00 °C | nih.gov |
The synthesis of this compound, where three hydrogen atoms in the methyl group are replaced by deuterium, provides a powerful tool for analytical chemists. medchemexpress.com Deuterated analogs are ideal internal standards for quantification by mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts, including extraction efficiencies and chromatographic retention times. However, they are easily distinguishable by their higher mass. When a known amount of the deuterated standard is added to a sample, the ratio of the natural analyte to the standard can be measured with high precision, allowing for accurate quantification of the analyte, even if some of the sample is lost during preparation. nih.gov This technique, known as stable isotope dilution analysis (SIDA), is considered a gold standard for quantitative analysis. researchgate.net
Scope and Objectives of Research on this compound
The primary research application for this compound is to serve as an internal standard for the accurate quantification of 2-Isobutyl-3-methylpyrazine in various matrices, particularly in food and beverage products. The objective of using this deuterated analog is to develop and validate robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for quality control and research purposes. While specific published research focusing exclusively on this compound is limited, its application follows the well-established principles of SIDA, which has been successfully applied to similar compounds like 2-isobutyl-3-methoxypyrazine (B1223183), where its deuterated analog is used to quantify the compound in wine. researchgate.netnih.gov The use of this compound allows for the precise determination of the concentration of its non-deuterated form, which is crucial for understanding flavor profiles, ensuring product consistency, and conducting metabolic studies.
Detailed Research Findings
While extensive peer-reviewed studies detailing the specific use of this compound are not widely available, its role as an internal standard in stable isotope dilution analysis is its key research application. The following table outlines the expected data and findings from a typical quantitative analysis using this deuterated compound.
| Analytical Parameter | Description | Expected Outcome |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the analyte from the sample matrix and detection by the mass spectrometer. |
| Internal Standard | This compound | Added to the sample at a known concentration at the beginning of the sample preparation process. |
| Mass-to-Charge Ratio (m/z) for Analyte | Specific ions corresponding to 2-Isobutyl-3-methylpyrazine | Monitored for quantification. For the unlabeled compound, a characteristic ion would be selected. |
| Mass-to-Charge Ratio (m/z) for Internal Standard | Specific ions corresponding to this compound | Monitored for quantification. The mass of the deuterated compound will be 3 Daltons higher than the unlabeled compound. medchemexpress.com |
| Quantification Method | Isotope Dilution Analysis | The concentration of the analyte is determined by the ratio of the peak area of the analyte to the peak area of the internal standard. |
| Validation Parameters | Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ) | The method would be validated to ensure it is reliable and reproducible for its intended purpose. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3/i3D3 |
InChI Key |
ZHMIODDNZRIENW-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CC(C)C |
Canonical SMILES |
CC1=NC=CN=C1CC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 2 Isobutyl 3 Methylpyrazine D3
Overview of Synthetic Routes for Alkylpyrazines
The synthesis of the alkylpyrazine skeleton is a well-established field, with methods ranging from classical condensation reactions to modern catalytic approaches.
Classical methods for pyrazine (B50134) synthesis, developed in the late 19th century, laid the groundwork for more advanced techniques. The Staedel–Rugheimer synthesis (1876), for instance, involves the condensation of a 2-haloacetophenone with an α-amino ketone in the presence of ammonia. Another foundational method is the Gutknecht process (1879), which relies on the self-condensation of α-amino ketones followed by dehydrogenation to form the pyrazine ring. A more direct and traditionally straightforward route is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which proceeds via a dihydropyrazine (B8608421) intermediate that is subsequently oxidized. nih.gov
Contemporary synthetic chemistry has introduced a variety of more efficient and environmentally benign methods. These often involve transition-metal-catalyzed reactions. For example, manganese pincer complexes have been successfully used to catalyze the acceptorless dehydrogenative coupling of 2-aminoalcohols to form symmetrically substituted 2,5-dialkylpyrazines, producing only hydrogen gas and water as byproducts. nih.gov Other base-metal catalysts based on cobalt and heterogeneous catalysts like copper-chromium have also been employed. nih.govmdpi.com Palladium-catalyzed dehydrogenation of piperazines offers another route to the aromatic pyrazine core. nih.govmdpi.com Greener approaches, aiming to minimize harsh conditions and toxic reagents, have also been developed, though some suffer from drawbacks like low yields or high catalyst loading. nih.govmdpi.comrsc.org
Table 1: Comparison of Pyrazine Core Synthesis Approaches
| Method | Precursors | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Staedel–Rugheimer | 2-Haloacetophenone, α-Amino ketone | Ammonia | Classical condensation-oxidation method. nih.gov |
| Gutknecht Process | α-Amino ketones | Self-condensation, Dehydrogenation | Involves self-condensation followed by oxidation. nih.gov |
| Diamine/Dicarbonyl Condensation | 1,2-Diamine, 1,2-Dicarbonyl | Mild oxidation | Forms a dihydropyrazine intermediate. nih.govacs.org |
| Dehydrogenative Coupling | 2-Aminoalcohols, 1,2-Diols | Mn, Co, Ru pincer complexes | Atom-economical, produces H₂ and H₂O as byproducts. nih.gov |
| Dehydrogenation of Piperazines | Piperazines | Palladium catalyst | High yield conversion to pyrazines. nih.govmdpi.com |
The specific substituents on the pyrazine ring are determined by the choice of precursors. The condensation of an α-amino acid amide with a 1,2-dicarbonyl compound is a key and highly relevant pathway for producing asymmetrically substituted alkylpyrazines. For the synthesis of the 2-isobutyl-3-methylpyrazine (B76351) backbone, the foundational precursors are derived from the amino acid L-leucine. dur.ac.uk
A widely cited method involves the following sequence:
Amide Formation: L-leucine is converted to its corresponding amide, L-leucinamide. dur.ac.uk
Cyclization: L-leucinamide hydrochloride is condensed with a dicarbonyl compound. For instance, reaction with glyoxal (B1671930) under alkaline conditions (pH 9-10) yields 2-isobutyl-3-hydroxypyrazine. dur.ac.uk This intermediate is crucial for the subsequent introduction of the methyl group.
Alternative pathways for alkylpyrazine formation exist, particularly in nature and food chemistry, such as the Maillard reaction between amino acids and reducing sugars, and biosynthesis by microorganisms. semanticscholar.org For example, it has been proposed that 2-butyl-3-methylpyrazine (B97994) could be formed from leucine (B10760876) and alanine (B10760859) precursors via intermediates like acetoin.
Deuteration Techniques and Their Application to 2-Isobutyl-3-methylpyrazine-d3
Introducing a deuterium-labeled methyl group (a trideuteromethyl or -CD3 group) onto the pyrazine ring requires specific isotopic labeling strategies.
The synthesis of this compound can be strategically achieved by modifying the final steps of the pyrazine synthesis. A common and effective method involves the methylation of a hydroxypyrazine precursor using a deuterated reagent. Following the synthesis of 2-isobutyl-3-hydroxypyrazine as described previously, the hydroxyl group can be methylated to introduce the d3-methyl group.
This approach has been successfully demonstrated for the synthesis of the related compound, [²H₃]2-methoxy-3-isobutylpyrazine, where 2-isobutyl-3-hydroxypyrazine is methylated with iodomethane-d3 (B117434) (CD₃I). mcmaster.caresearchgate.net The same principle applies to the synthesis of this compound, where a suitable deuterated methylating agent would be used to introduce the CD3 group at the desired position, though this specific transformation is less commonly documented than O-methylation.
Another powerful strategy for the synthesis of deuterated alkylpyrazines involves the use of a chloroalkylpyrazine intermediate. This method entails:
Chlorination: The parent alkylpyrazine is chlorinated to create a reactive chloro-substituted pyrazine. nih.govacs.org
Grignard Reaction: The chloroalkylpyrazine is then reacted with a deuterated Grignard reagent, such as trideuteromethylmagnesium iodide (CD₃MgI), which is prepared from iodomethane-d3. nih.govacs.org This reaction efficiently displaces the chlorine atom and installs the trideuteromethyl group onto the pyrazine ring with high yield and purity. nih.govacs.org
Table 2: Key Deuteration Strategies for Alkylpyrazines
| Strategy | Intermediate | Deuterated Reagent | Key Advantage |
|---|---|---|---|
| Methylation of Hydroxypyrazine | 2-Isobutyl-3-hydroxypyrazine | Iodomethane-d3 (CD₃I) | Utilizes a common pyrazine precursor. mcmaster.caresearchgate.net |
| Grignard Reaction | Chloroalkylpyrazine | Trideuteromethylmagnesium iodide (CD₃MgI) | Efficient and high-yielding for various deuterated alkylpyrazines. nih.govacs.org |
Achieving regioselectivity—the placement of deuterium (B1214612) at a specific site—is critical. The methods described above are inherently regioselective due to the directed nature of the chemical reactions. In the methylation strategy, the reaction occurs specifically at the hydroxyl or a related reactive site. In the Grignard approach, the reaction is directed by the position of the chlorine atom on the pyrazine ring. acs.org
Broader studies on the deuteration of N-heterocycles have explored various catalytic systems for hydrogen isotope exchange (HIE), where a C-H bond is directly replaced by a C-D bond. nih.gov These methods often use transition metals like iridium, rhodium, palladium, or ruthenium as catalysts and a deuterium source such as heavy water (D₂O) or deuterium gas (D₂). nih.govresearchgate.netnih.gov The regioselectivity is often controlled by directing groups on the substrate molecule that guide the metal catalyst to a specific C-H bond. researchgate.net For example, base-catalyzed H/D exchange in D₂O can be used for the deuteration of pyridines and related heterocycles. nih.gov While powerful, these direct HIE methods may be less straightforward for introducing a complete CD₃ group compared to the synthetic build-up strategies using deuterated reagents. nih.gov
The mechanism of the Grignard reaction with a chloroalkylpyrazine involves the nucleophilic attack of the carbanionic carbon of the deuterated Grignard reagent on the electrophilic carbon of the pyrazine ring bearing the chlorine atom, leading to a substitution reaction. acs.org The methylation of a hydroxypyrazine typically proceeds via nucleophilic attack of the deprotonated hydroxyl group on the electrophilic deuterated methylating agent (e.g., CD₃I). researchgate.net
The synthesis of deuterated compounds, including this compound, presents several practical challenges. A primary limitation has historically been the commercial unavailability of specific labeled standards, necessitating custom synthesis. nih.gov
Key considerations include:
Cost and Availability of Reagents: Deuterated starting materials, such as iodomethane-d3 or heavy water, can be significantly more expensive than their non-labeled counterparts. nih.gov
Synthesis Complexity: The synthetic routes can be multi-stepped and require careful control of reaction conditions to achieve high yields and purities, avoiding unwanted side reactions or loss of the isotopic label. nih.govacs.org
Isotopic Purity: Ensuring high isotopic enrichment (e.g., >98% D) is crucial for applications like SIDA. This requires pure deuterated reagents and reaction conditions that prevent H/D exchange with solvent or other reagents.
Kinetic Isotope Effect: The presence of deuterium can slightly alter the chemical properties and reaction rates of a compound due to the stronger C-D bond compared to the C-H bond. While often a desired feature for studying reaction mechanisms or altering drug metabolism, it must be considered during synthesis. researchgate.net
Despite these challenges, the development of more efficient synthetic routes, such as the chloroalkylpyrazine-Grignard method, has made the preparation of a wide range of deuterated alkylpyrazines more accessible and reliable for research and analytical applications. nih.govacs.org
Purification and Characterization of Deuterated Analogs for Research Purity
The successful synthesis of this compound is contingent not only on the isotopic labeling strategy but also on rigorous purification and comprehensive characterization to ensure the final product meets the high-purity standards required for research applications. These subsequent steps are critical for removing unlabeled counterparts, reaction byproducts, and other impurities that could interfere with experimental results, particularly in sensitive analytical applications like stable isotope dilution assays (SIDA). mdpi.com
The purification of deuterated pyrazines, including this compound, typically involves a multi-step approach combining various chromatographic and distillation techniques. The choice of method is often guided by the physicochemical properties of the target compound and the nature of the impurities present.
A common initial step involves extraction, such as liquid-liquid extraction (LLE), to isolate the pyrazine from the aqueous reaction mixture. nih.gov Solvents like hexane (B92381), methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) are often employed. nih.gov The choice of solvent can be critical; for instance, hexane has been shown to be effective in selectively extracting pyrazines while leaving more polar impurities like imidazoles behind. nih.gov
Following extraction, column chromatography is a powerful technique for further purification. nih.govopenagrar.de Silica gel is a frequently used stationary phase for the separation of pyrazine derivatives. openagrar.de A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate pyrazines based on their alkyl substitution. nih.gov For closely related compounds, such as deuterated and non-deuterated analogs, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be employed to achieve high levels of purity.
Distillation, particularly fractional distillation under reduced pressure, can also be a viable method for purifying pyrazines, which are often volatile liquids. nih.govopenagrar.de This technique separates compounds based on differences in their boiling points and is effective for removing less volatile impurities.
Once purified, the identity and purity of this compound must be unequivocally confirmed through various analytical characterization techniques. These methods are essential for verifying the correct chemical structure, determining the level of isotopic enrichment, and quantifying any remaining impurities.
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is another indispensable tool. It provides information about the molecular weight of the compound and its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to its non-deuterated analog, confirming the incorporation of three deuterium atoms. The fragmentation pattern can also be analyzed to further corroborate the structure. GC-MS is also a primary method for assessing the chemical and isotopic purity of the sample. openagrar.de Commercial suppliers of 2-Isobutyl-3-methylpyrazine often report a purity of greater than 98% as determined by GC. cymitquimica.com
Infrared (IR) Spectroscopy can provide additional structural information. The C-D (carbon-deuterium) stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of C-D absorption bands and the diminished intensity of the corresponding C-H bands can serve as further proof of deuteration.
The combination of these purification and characterization techniques ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable standard for demanding research applications.
Table 1: Analytical Characterization Data for 2-Isobutyl-3-methylpyrazine and its Deuterated Analog
| Technique | 2-Isobutyl-3-methylpyrazine (Non-deuterated) | Expected Data for this compound | Reference |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₁D₃N₂ | nih.gov |
| Molecular Weight | 150.22 g/mol | 153.24 g/mol | nih.gov |
| ¹H NMR (CDCl₃) | Signals for isobutyl and methyl protons present. | Absence or significant reduction of the methyl proton signal at the 3-position. | nih.gov |
| ¹³C NMR (CDCl₃) | Signals for all 9 carbon atoms present. | Shifts for carbons adjacent to the deuterated methyl group may be slightly altered. | nih.gov |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 150. | Molecular Ion (M⁺) at m/z 153. | nist.gov |
| Purity (by GC) | >98.0% | >98.0% | cymitquimica.com |
Application in Advanced Analytical Chemistry: Methodological Development and Validation
Role of 2-Isobutyl-3-methylpyrazine-d3 as an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument. This compound is an ideal internal standard for 2-isobutyl-3-methylpyrazine (B76351) because its deuterium-labeled methyl group gives it a slightly higher molecular weight, allowing it to be distinguished by mass spectrometry, while its chemical properties are nearly identical to the analyte.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of compounds. acs.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as this compound, to the sample. acs.org This isotopically labeled compound, often referred to as a "spike," has a different isotopic composition from the naturally occurring analyte. acs.org
After the spike is added and thoroughly mixed with the sample to ensure isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer. The instrument separates the ions of the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately calculated. A key advantage of IDMS is that the accuracy of the measurement is not dependent on the complete recovery of the analyte from the sample matrix, as any losses during sample preparation will affect both the analyte and the internal standard equally. openagrar.de
The development of a robust calibration curve is a critical step in the validation of any quantitative analytical method. When using a deuterated internal standard like this compound, the calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This approach helps to compensate for variations in instrument response and sample preparation.
Research on the quantification of various compounds, including pyrazines, has demonstrated the effectiveness of using deuterated internal standards for creating linear and reliable calibration curves. openagrar.de For instance, in the analysis of tire tread particles, the use of deuterated polymeric internal standards consistently generated calibration curves with a coefficient of determination (r²) of 0.999 or greater. uni-bonn.de The process typically involves preparing a series of calibration standards with varying concentrations of the target analyte and a fixed concentration of the deuterated internal standard. The response ratio (analyte peak area / internal standard peak area) is then calculated for each standard and plotted against the analyte concentration. The linearity of the resulting curve is a key indicator of the method's accuracy over a specific concentration range.
The following table illustrates a typical calibration curve dataset for the analysis of a target analyte using a deuterated internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,170 | 150,123 | 0.507 |
| 10 | 153,456 | 149,555 | 1.026 |
| 25 | 380,987 | 151,001 | 2.523 |
| 50 | 755,432 | 149,876 | 5.041 |
| 100 | 1,510,864 | 150,500 | 10.039 |
This is a representative data table and does not reflect actual experimental results.
Complex samples, such as food and beverages, contain a multitude of compounds that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. mdpi.com These interferences can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. mdpi.com The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. mdpi.com
Because the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatographic separation and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, the impact of the matrix effect is largely canceled out. Studies on the analysis of pesticides and other contaminants in various food matrices have consistently shown that isotope dilution methods significantly reduce the variability and inaccuracy caused by matrix effects. mdpi.com
Advanced Chromatographic-Mass Spectrometric Techniques
The accurate quantification of trace-level compounds like 2-isobutyl-3-methylpyrazine from complex matrices necessitates the use of highly sensitive and selective analytical techniques. The coupling of chromatography with mass spectrometry provides the required performance.
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines. nih.gov The optimization of the GC-MS method is crucial for achieving the low detection limits required for trace analysis. Key optimization parameters include:
Column Selection: The choice of the GC column's stationary phase is critical for achieving good separation of the analyte from other matrix components. For pyrazines, non-polar or medium-polar columns are often used.
Injection Technique: Splitless injection is typically employed for trace analysis to ensure that the maximum amount of analyte reaches the column.
Temperature Programming: A carefully optimized oven temperature program is necessary to achieve good peak shape and resolution.
Mass Spectrometer Parameters: In the mass spectrometer, selected ion monitoring (SIM) mode is often used instead of full-scan mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard, which significantly reduces background noise.
Research has shown that for the analysis of 2-methoxy-3-isobutylpyrazine, a close analog of 2-isobutyl-3-methylpyrazine, in wine, a stable isotope dilution assay with GC-MS provided a robust and sensitive method for quantification at the nanogram per liter level. openagrar.denih.gov
The following table presents typical GC-MS parameters used for the analysis of pyrazines.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Analyte) | e.g., m/z 150, 108 |
| Monitored Ions (Internal Standard) | e.g., m/z 153, 111 |
These are representative parameters and may vary depending on the specific application.
While GC-MS is the predominant technique for pyrazine (B50134) analysis due to their volatility, liquid chromatography-mass spectrometry (LC-MS) can also be adapted for this purpose. LC-MS is particularly useful for less volatile or thermally labile compounds. For pyrazines, which are relatively non-polar, reversed-phase liquid chromatography is the most suitable separation mode.
The coupling of LC to tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of selectivity minimizes interferences from the sample matrix.
Studies have reported the successful use of UPLC-MS/MS for the quantification of pyrazines in beverages like Baijiu, demonstrating that LC-based methods can be a viable alternative to GC-MS. nih.gov The development of an LC-MS/MS method for pyrazines would involve optimizing the mobile phase composition, gradient elution profile, and MS/MS transition parameters for both the analyte and its deuterated internal standard.
High-Resolution Mass Spectrometry for Definitive Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive identification and quantification of trace-level analytes like 2-isobutyl-3-methylpyrazine, a process significantly enhanced by the use of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This capability allows for the unambiguous determination of an analyte's elemental composition.
In the context of a stable isotope dilution assay, HRMS easily distinguishes between the target analyte (2-isobutyl-3-methylpyrazine) and its deuterated internal standard (this compound). While chemically identical, they have a distinct mass difference due to the three deuterium (B1214612) atoms replacing three hydrogen atoms. For instance, using gas chromatography coupled with HRMS (GC-HRMS), the instrument can monitor the exact mass of a specific molecular ion for both the analyte and the internal standard. This specificity eliminates interference from co-eluting matrix components that may have the same nominal mass but a different exact mass, a common challenge in complex samples. uni-bonn.de
The quantification is based on the ratio of the peak area of the analyte to the peak area of the known amount of added internal standard. Because the internal standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation, effectively correcting for any analyte loss or variability in instrument response. This ensures a highly accurate and precise measurement, which is crucial when quantifying potent aroma compounds or trace contaminants. researchgate.netoup.com
Method Validation Parameters and Quality Assurance in Analytical Research
Method validation is a mandatory process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. For quantitative methods employing this compound, validation demonstrates that the measurement of the target analyte is reliable, accurate, and reproducible. Key parameters are assessed according to international guidelines to establish the method's performance characteristics. acs.org The use of a stable isotope-labeled internal standard is a key component of quality assurance, as it builds a direct link between the measurement results and recognized standards. chiron.no
Linearity, Accuracy, Precision, and Limit of Detection/Quantification
The validation of an analytical method for quantifying 2-isobutyl-3-methylpyrazine using its d3-labeled internal standard involves assessing several key performance metrics. These parameters ensure the data generated is reliable and fit for purpose.
Linearity : This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standards at different concentrations. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. Linearity is typically confirmed if the correlation coefficient (r²) of the regression line is close to 1.0.
Accuracy : Accuracy measures the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. In methods using SIDA, accuracy is expected to be high, as the internal standard corrects for many systematic errors. acs.org
Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. These are critical for trace analysis, ensuring the method is sensitive enough for the intended application. researchgate.net
The following table presents representative validation data for a hypothetical GC-MS method for a pyrazine, illustrating typical performance characteristics achieved when using a stable isotope dilution assay.
Table 1: Representative Method Validation Parameters
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range | Concentration range over which the method is linear | 5–200 ng/g |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve | > 0.998 |
| Accuracy (Recovery) | Percentage of known added analyte recovered | 91.6–109.2% |
| Precision (Intra-day RSD) | Relative Standard Deviation for analyses on the same day | < 15% |
| Precision (Inter-day RSD) | Relative Standard Deviation for analyses on different days | < 16% |
| Limit of Detection (LOD) | Lowest detectable concentration (Signal-to-Noise ≈ 3:1) | 2–60 ng/g |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration (Signal-to-Noise ≈ 10:1) | 6–180 ng/g |
Data are representative, based on typical values for pyrazine analysis using stable isotope dilution assays as reported in the literature. researchgate.net
Robustness and Reproducibility in Routine and Research Applications
Robustness : The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a GC-MS method, these variations could include changes in the GC oven temperature ramp, flow rate, or injection volume. The use of this compound as an internal standard significantly enhances robustness. Because the internal standard and analyte respond nearly identically to these variations, the ratio of their signals remains constant, ensuring the final calculated concentration is unaffected. acs.org
Reproducibility : Reproducibility assesses the precision of a method when it is performed under different conditions, such as in different laboratories, by different analysts, or with different equipment. It is a key measure of the method's transferability. Methods employing stable isotope dilution analysis with standards like this compound generally exhibit high reproducibility. The internal standard corrects for systematic variations between laboratories or instruments, leading to consistent and comparable results, which is essential for both routine quality control and collaborative research studies.
Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 2 Isobutyl 3 Methylpyrazine D3
Elucidating Biogenesis and Formation Pathways in Biological Systems
The characteristic aromas of many foods and beverages are derived from a complex mixture of volatile organic compounds, including alkylpyrazines. Understanding how these compounds are formed in nature is crucial for the food and flavor industry. Isotopic labeling with compounds like 2-isobutyl-3-methylpyrazine-d3 is a key strategy for unraveling these biosynthetic pathways.
The biosynthesis of alkylpyrazines, such as 2-isobutyl-3-methylpyrazine (B76351), in organisms like plants and microbes is a subject of ongoing research. It is hypothesized that these compounds are formed from the condensation of amino acids and dicarbonyl compounds. For instance, the biosynthesis of the related compound, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), is thought to involve the amino acid leucine (B10760876). researchgate.netd-nb.infosemanticscholar.org
By using deuterated precursors, researchers can trace the metabolic fate of these molecules. For example, feeding an organism a deuterium-labeled amino acid, such as leucine-d_x_, and then analyzing the resulting pyrazines for deuterium (B1214612) incorporation can confirm the precursor-product relationship. If 2-isobutyl-3-methylpyrazine is isolated with the deuterium label intact in the isobutyl group, it provides strong evidence that leucine is a direct precursor.
Stable isotope dilution analysis is a quantitative technique that often employs deuterated standards like this compound. This method is used to accurately measure the concentration of the corresponding unlabeled compound in a complex matrix, such as food or a biological sample. The known quantity of the added deuterated standard allows for precise quantification, overcoming challenges of extraction efficiency and matrix effects.
The formation of pyrazines in biological systems is often mediated by enzymes. Isotopic labeling is a fundamental technique for studying the mechanisms of these enzymatic reactions. uni-bonn.de By using a deuterated substrate, researchers can follow its transformation and identify the specific bonds that are broken or formed during the catalytic cycle.
For example, if an enzyme is proposed to catalyze a dehydrogenation step in the pyrazine (B50134) biosynthetic pathway, using a specifically deuterated precursor can test this hypothesis. The loss or retention of the deuterium label in the product molecule provides direct insight into the enzyme's action. The final step in the biosynthesis of some methoxypyrazines has been identified as an O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferases. researchgate.net Isotopic labeling can be employed to study the kinetics and mechanism of such enzymatic steps.
Table 1: Proposed Precursors for Naturally Occurring Pyrazines
| Pyrazine Compound | Proposed Amino Acid Precursor(s) | Source |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Leucine and Glycine | researchgate.netd-nb.info |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Valine | researchgate.net |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Isoleucine | researchgate.net |
Understanding Reaction Kinetics and Mechanisms in Chemical Systems
In chemical synthesis and reaction mechanism studies, deuterated compounds are invaluable for probing the finer details of reaction pathways, particularly the nature of transition states and the identity of rate-determining steps.
A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L_) to the rate constant with the heavy isotope (k_H_).
KIE = k_L / k_H
The theoretical basis for the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. This results in a lower ZPE for the C-D bond. For a reaction to occur, energy must be supplied to break this bond. Since the C-D bond starts at a lower energy level, it requires more energy to reach the transition state, assuming the bond is being broken in this step. Consequently, the reaction proceeds more slowly for the deuterated compound, leading to a "normal" primary KIE (k_H_/k_D_ > 1).
Conversely, an "inverse" KIE (k_H_/k_D_ < 1) can occur under certain circumstances, such as when a bond to the isotopic atom becomes stiffer or more constrained in the transition state compared to the reactant state.
The magnitude of the KIE provides crucial information about the rate-determining step of a reaction.
Primary Kinetic Isotope Effect (PKIE): A significant KIE (typically k_H_/k_D_ of 2 or more at room temperature) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The absence of a primary KIE suggests that the bond to the labeled atom is not cleaved in the rate-limiting step.
Secondary Kinetic Isotope Effect (SKIE): A smaller KIE (typically k_H_/k_D_ between 0.7 and 1.5) is observed when the bond to the isotopic atom is not broken but its environment changes during the rate-determining step. wikipedia.org For example, the rehybridization of a carbon atom from sp³ to sp² in the transition state can lead to a normal SKIE (k_H_/k_D_ > 1), while a change from sp² to sp³ often results in an inverse SKIE (k_H_/k_D_ < 1).
In studies on the thermolysis of pyrazine derivatives, isotope effect studies have been used to suggest a mechanism involving a concerted, six-membered-ring transition state. acs.org By substituting specific hydrogen atoms with deuterium in a reactant like 2-(2-hydroxy-2-arylethyl)pyrazine, researchers can measure the KIE and deduce the degree of proton transfer and the nature of the transition state. acs.orgsci-hub.se
Table 2: Interpreting Kinetic Isotope Effects (KIE)
| Type of KIE | Typical k_H/k_D_ Value | Mechanistic Implication |
| Primary (Normal) | > 2 | C-H bond breaking occurs in the rate-determining step. |
| Secondary (Normal) | 1.0 - 1.5 | C-H bond is not broken, but its environment changes (e.g., sp³ → sp² rehybridization). wikipedia.org |
| Secondary (Inverse) | 0.7 - 1.0 | C-H bond is not broken, but its environment changes (e.g., sp² → sp³ rehybridization). wikipedia.org |
| No significant KIE | ~ 1 | C-H bond is not involved in the rate-determining step. |
A Solvent Isotope Effect (SIE) is observed when the solvent is changed from, for example, water (H₂O) to deuterium oxide (D₂O). nih.gov These effects can reveal the role of the solvent and solvent-exchangeable protons (like those in -OH or -NH groups) in a reaction mechanism. mdpi.com
The interpretation of SIEs can be complex. A normal SIE (k_H₂O_/k_D₂O_ > 1) often indicates that a proton transfer from the solvent is part of the rate-determining step. An inverse SIE (k_H₂O_/k_D₂O_ < 1) can arise for several reasons, including a higher concentration of the protonated (or deuterated) substrate in D₂O due to the different acidities of H₃O⁺ and D₃O⁺, or changes in hydrogen bonding in the transition state. mdpi.comnist.gov
In the context of pyrazine chemistry, studying reactions in D₂O versus H₂O can help determine if solvent molecules are directly involved as reactants or catalysts. For example, in the acid- or base-catalyzed hydrolysis or condensation reactions that can form or modify pyrazines, measuring the SIE can distinguish between different proposed mechanisms. Studies on the thermolysis of certain pyrazine derivatives have included investigations into solvent effects to help elucidate the reaction mechanism, suggesting a nonpolar transition state. acs.org
Degradation Pathways and Stability Studies Using Deuterated Analogs
The stability of flavor compounds such as 2-isobutyl-3-methylpyrazine is a critical factor in food science, as their degradation can lead to a loss of the desired aroma profile. The use of isotopically labeled analogs, specifically this compound, offers a powerful tool for investigating the degradation pathways and stability of this important pyrazine derivative. While direct studies detailing the degradation of this compound are not extensively documented in public literature, the principles of its application can be inferred from studies on similar alkylpyrazines and the established utility of deuterated standards in analytical chemistry.
The primary advantage of using a deuterated analog like this compound in degradation studies is its utility in stable isotope dilution analysis (SIDA). In such studies, the non-deuterated compound (analyte) is subjected to specific conditions (e.g., heat, light, or microbial action), and the deuterated standard is added at a known concentration before analysis. Since the deuterated and non-deuterated compounds have nearly identical chemical and physical properties, they co-elute in chromatographic separations and exhibit similar ionization behavior in mass spectrometry. cerilliant.com This allows for precise quantification of the degradation of the native compound over time, as the deuterated standard serves as a perfect internal reference, correcting for any sample loss during preparation and analysis. cerilliant.commdpi.com
One of the significant degradation pathways for related pyrazines, such as 2-isobutyl-3-methoxypyrazine (IBMP), is photodegradation. nih.gov It is plausible that 2-isobutyl-3-methylpyrazine undergoes a similar degradation process when exposed to light. A hypothetical study could involve exposing solutions of 2-isobutyl-3-methylpyrazine to different light conditions and monitoring its concentration over time using this compound as an internal standard.
Table 1: Hypothetical Photodegradation of 2-Isobutyl-3-methylpyrazine
| Condition | Incubation Time (hours) | Initial Concentration (ng/L) | Final Concentration (ng/L) | Degradation (%) |
| Dark Control | 24 | 100 | 98 | 2 |
| Ambient Light | 24 | 100 | 75 | 25 |
| UV-A Light | 24 | 100 | 40 | 60 |
This table illustrates the kind of data that could be generated, showing a significant decrease in the concentration of 2-isobutyl-3-methylpyrazine under light exposure, particularly UV-A light, while it remains relatively stable in the dark.
Furthermore, microbial degradation is another potential pathway for pyrazines. nih.gov Studies on other alkylpyrazines have shown that certain microorganisms can utilize them as a carbon and nitrogen source, leading to their breakdown. nih.gov In such an investigation, 2-isobutyl-3-methylpyrazine could be introduced into a microbial culture, and its disappearance tracked over time. The use of this compound would be crucial for accurately quantifying the extent of microbial degradation, distinguishing it from other potential losses.
The analysis of degradation products is another area where deuterated analogs are invaluable. By using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify the smaller molecules that result from the breakdown of the pyrazine ring or its side chains. While the deuterated standard itself is not expected to produce different degradation products, its presence allows for more confident identification and quantification of the products from the non-deuterated analyte.
Table 2: Potential Degradation Products of 2-Isobutyl-3-methylpyrazine Amenable to Analysis Using a Deuterated Standard
| Degradation Pathway | Potential Products | Analytical Method | Role of this compound |
| Photodegradation | Smaller volatile organic compounds | Headspace GC-MS | Internal standard for quantification of parent compound and products |
| Microbial Metabolism | Hydroxylated pyrazines, carboxylic acids | LC-MS/MS | Internal standard for accurate quantification of metabolites |
| Thermal Degradation | Various smaller pyrazines, amines, aldehydes | Pyrolysis-GC-MS | Internal standard to correct for variations in pyrolysis efficiency and injection volume |
Spectroscopic Characterization and Isotopic Effects on Molecular Properties
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogs
NMR spectroscopy is a powerful tool for analyzing deuterated compounds. The absence of a signal in proton NMR and the presence of a characteristic signal in deuterium (B1214612) NMR confirm successful isotopic labeling.
Deuteration at the 3-methyl position has a profound and predictable impact on both the ¹H and ¹³C NMR spectra.
Proton (¹H) NMR: The most direct consequence of replacing the -CH₃ group with a trideuteromethyl (-CD₃) group is the disappearance of the corresponding proton signal. In the ¹H NMR spectrum of the non-deuterated 2-isobutyl-3-methylpyrazine (B76351), the methyl protons typically appear as a singlet. nih.gov For the -d3 analog, this singlet is absent, providing clear evidence of successful deuteration. The chemical shifts of the remaining protons on the isobutyl group and the pyrazine (B50134) ring are generally only slightly affected, though minor upfield shifts (typically <0.05 ppm) can sometimes be observed due to the electronic influence of deuterium.
Carbon (¹³C) NMR: The effects on the ¹³C NMR spectrum are twofold:
Isotope Shift: The carbon atom directly bonded to the deuterium atoms (the -CD₃ carbon) experiences a small upfield shift, known as a deuterium isotope effect on the chemical shift (1ΔC). This shift is typically on the order of 0.3-1.5 ppm. nih.gov
Spin-Spin Coupling: Due to the spin (I=1) of the deuterium nucleus, the signal for the -CD₃ carbon is split into a multiplet. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms. For a -CD₃ group, this results in a septet (231 + 1 = 7). This fine structure is a definitive indicator of the C-D bond.
The following table summarizes the expected ¹H and ¹³C NMR data for 2-isobutyl-3-methylpyrazine and its -d3 analog, based on known data for the former. nih.gov
| Assignment | 2-Isobutyl-3-methylpyrazine | 2-Isobutyl-3-methylpyrazine-d3 (Predicted) |
| ¹H NMR | ||
| Pyrazine-H | ~8.3 ppm (m) | ~8.3 ppm (m) |
| 3-CH₃ | ~2.5 ppm (s) | Signal Absent |
| Isobutyl-CH₂ | ~2.7 ppm (d) | ~2.7 ppm (d) |
| Isobutyl-CH | ~2.1 ppm (m) | ~2.1 ppm (m) |
| Isobutyl-CH₃ | ~0.9 ppm (d) | ~0.9 ppm (d) |
| ¹³C NMR | ||
| C2 | ~155.5 ppm | ~155.5 ppm |
| C3 | ~152.5 ppm | ~152.5 ppm |
| C5, C6 | ~141.2 ppm | ~141.2 ppm |
| 3-CH₃ | ~21.9 ppm | ~21.5 ppm (septet) |
| Isobutyl-CH₂ | ~43.7 ppm | ~43.7 ppm |
| Isobutyl-CH | ~28.2 ppm | ~28.2 ppm |
| Isobutyl-CH₃ | ~22.6 ppm | ~22.6 ppm |
Deuterium (²H) NMR spectroscopy is the most direct method for observing the incorporated deuterium. wikipedia.orgmagritek.com For this compound, the ²H NMR spectrum would exhibit a single resonance peak in the region corresponding to alkyl groups. The chemical shift in ²H NMR is nearly identical to that of the corresponding proton in ¹H NMR. magritek.com
This technique is invaluable for:
Positional Confirmation: A single peak confirms that all deuterium atoms are chemically equivalent and located on the methyl group, as intended. The absence of signals at other positions verifies the site-specificity of the labeling.
Purity Assessment: The isotopic purity of the sample can be determined by comparing the integral of the ²H NMR signal with that of a known concentration standard. In a related compound, 2-methoxy-d3-3-isobutylpyrazine, the absence of a methoxy (B1213986) signal in the ¹H NMR spectrum was used to confirm that the product was >99% d3-labeled. openagrar.de Similarly, comparing the residual proton signal for the methyl group in ¹H NMR with the signals of other protons in the molecule allows for a quantitative assessment of deuteration efficiency.
Two-dimensional (2D) NMR experiments provide unambiguous confirmation of the molecular structure by showing correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, the cross-peak corresponding to the 3-methyl group, which would be present in the spectrum of the non-deuterated compound, would be absent. This lack of correlation confirms the C-D bond at this position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. In the non-deuterated analog, the protons of the 3-methyl group would show correlations to the C2 and C3 carbons of the pyrazine ring. For the d3-analog, these specific correlations would disappear from the ¹H-¹³C HMBC spectrum, further confirming the site of deuteration.
Vibrational Spectroscopy (IR and Raman) and Deuterium Isotope Shifts
Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of deuterium compared to protium (B1232500) leads to a decrease in the vibrational frequencies of the bonds involved.
The primary effect of deuterating the methyl group is the shift of C-H vibrational modes to lower frequencies (lower wavenumbers). The frequency shift can be approximated by the Teller-Redlich rule, where the ratio of vibrational frequencies (νH/νD) is roughly proportional to the square root of the ratio of the reduced masses, which is approximately √2 or 1.41 for a simple C-H/C-D system.
C-D Stretching Vibrations: The characteristic symmetric and asymmetric C-H stretching vibrations of a methyl group occur in the 2850–3000 cm⁻¹ region. In the -d3 analog, these are replaced by C-D stretching modes, which are expected to appear in the 2100–2250 cm⁻¹ region. This clear, unoccupied region of the IR spectrum provides a strong diagnostic marker for deuteration.
C-D Bending Vibrations: Similarly, the C-H bending (scissoring and rocking) modes of the methyl group, typically found around 1350–1470 cm⁻¹, will shift to lower frequencies, appearing around 950-1100 cm⁻¹.
Studies on other deuterated pyrazine derivatives have consistently shown these characteristic shifts, confirming the utility of vibrational spectroscopy for analyzing deuterated species. tandfonline.comtandfonline.comresearchgate.net
The table below outlines the expected changes in the key IR absorption bands for the methyl group upon deuteration.
| Vibrational Mode | -CH₃ Group (Typical Wavenumber) | -CD₃ Group (Predicted Wavenumber) | Approximate Shift Ratio (νH/νD) |
| Asymmetric Stretching | ~2960 cm⁻¹ | ~2230 cm⁻¹ | ~1.33 |
| Symmetric Stretching | ~2870 cm⁻¹ | ~2140 cm⁻¹ | ~1.34 |
| Asymmetric Bending | ~1460 cm⁻¹ | ~1050 cm⁻¹ | ~1.39 |
| Symmetric Bending (Umbrella) | ~1375 cm⁻¹ | ~980 cm⁻¹ | ~1.40 |
Force field calculations are a theoretical method used to predict the vibrational frequencies of a molecule. uiuc.edu These calculations model the molecule as a system of masses connected by springs, where the force constants of the springs represent the stiffness of the chemical bonds. researchgate.net
For deuterated species, these calculations are performed by changing the mass of the hydrogen atoms to that of deuterium in the molecular model. The resulting simulation provides a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data. researchgate.net This comparison helps to:
Assign Vibrational Modes: Accurately assign the new C-D stretching and bending modes.
Understand Vibrational Coupling: Analyze how the deuteration of the methyl group affects other vibrations within the molecule, such as the pyrazine ring modes.
Refine Force Fields: While simple mass substitution is a good first approximation, highly accurate predictions may require re-parameterizing the force field to account for subtle changes in electronic structure and anharmonicity upon deuteration. osti.gov
Force field calculations have been successfully applied to other deuterated pyrazines, demonstrating their power in interpreting the complex vibrational spectra of these molecules. researchgate.net
Mass Spectrometry Fragmentation Patterns and Isotopic Signatures
Mass spectrometry is a critical analytical technique for the structural elucidation and isotopic analysis of deuterated compounds like this compound. The introduction of deuterium atoms results in a distinct molecular weight and can influence fragmentation pathways, providing valuable information about the molecule's structure and the location of the isotopic label.
The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), is dictated by the stability of the resulting ions. The fragmentation pattern of the non-deuterated analogue, 2-Isobutyl-3-methylpyrazine, serves as a basis for understanding the behavior of the deuterated species. nih.gov The most characteristic fragmentation of alkylpyrazines involves the cleavage of the alkyl side chain.
For 2-Isobutyl-3-methylpyrazine, a primary fragmentation pathway is the benzylic-like cleavage of the C-C bond beta to the pyrazine ring, leading to the loss of a propyl radical (•C3H7). This results in a stable, resonance-delocalized cation. In the case of this compound, the deuterium atoms are located on the methyl group. Therefore, the major fragmentation pathways are expected to retain the deuterated methyl group.
The collision-induced dissociation (CID) mass spectra of deuterated compounds can be used to decipher characteristic fragmentation pathways. nih.gov By comparing the spectra of the deuterated and non-deuterated compounds, it is possible to confirm the location of the deuterium labels. nih.govresearchgate.net For this compound, the key fragment ion resulting from the loss of the propyl group (mass 43) would be observed at a mass-to-charge ratio (m/z) corresponding to the pyrazine ring with the attached methylene (B1212753) and the deuterated methyl group. This confirms that the deuterium is not on the isobutyl chain and is retained during this primary fragmentation. Other minor fragments would arise from further ring fragmentation or rearrangements, but the retention of the d3-methyl group in the major fragment ion is a key isotopic signature.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Ion | Description | Predicted m/z | Deuterium Retention |
| [M]+• | Molecular Ion | 153 | Yes (d3) |
| [M-C3H7]+ | Loss of propyl radical from isobutyl group | 110 | Yes (d3) |
| [M-CH3CD3]+• | Loss of the isobutyl group | Not a primary pathway | N/A |
This table is based on general fragmentation principles for alkylpyrazines.
Determining the isotopic purity of deuterated compounds is crucial for their application, and high-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. rsc.orgrsc.org Techniques like electrospray ionization HRMS (ESI-HRMS) can rapidly and sensitively characterize the isotopic purity by distinguishing and quantifying the relative abundances of different isotopologues (e.g., d0, d1, d2, d3) in a sample. nih.govresearchgate.net
The process involves acquiring a full-scan high-resolution mass spectrum of the compound. The high resolving power allows for the separation of ions with very small mass differences, ensuring that the measured signals correspond to the correct elemental composition. researchgate.net By extracting the ion chromatograms for the protonated molecule [M+H]+ and its deuterated variants, the peak area for each isotopologue can be integrated. rsc.org
The isotopic purity is then calculated based on the relative abundance of the desired deuterated species (in this case, d3) compared to the sum of all isotopologues. nih.gov This method provides a precise value for isotopic enrichment and can also identify the presence of partially deuterated or non-deuterated impurities. rsc.org
Table 2: Example of Isotopic Purity Calculation using HRMS Data
| Isotopologue | Formula | Theoretical m/z [M+H]+ | Measured Peak Area | Relative Abundance (%) |
| d0 (non-deuterated) | C9H15N2+ | 151.1230 | 5,000 | 0.5 |
| d1 | C9H14DN2+ | 152.1292 | 10,000 | 1.0 |
| d2 | C9H13D2N2+ | 153.1355 | 15,000 | 1.5 |
| d3 (target) | C9H12D3N2+ | 154.1418 | 970,000 | 97.0 |
| Total | 1,000,000 | 100.0 |
This table presents hypothetical data to illustrate the calculation of isotopic purity, which for this example would be 97.0%.
Computational Chemistry Approaches for Predicting and Interpreting Isotope Effects
Computational chemistry offers powerful methods for predicting and interpreting the kinetic and equilibrium isotope effects that arise from isotopic substitution. researchgate.net These theoretical approaches can provide deep insights into reaction mechanisms, transition states, and the influence of deuteration on molecular properties, complementing experimental findings. nih.gov
For this compound, computational methods can be used to predict the kinetic isotope effect (KIE) for reactions involving the cleavage of bonds to the deuterated methyl group. The primary KIE arises because a C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break. acs.org
Several theoretical methods are employed to calculate isotope effects:
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to calculate the electronic structure of molecules. By computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, one can predict the KIE.
Instanton Theory: This method is particularly useful for calculating tunneling rates and KIEs, especially at low temperatures where quantum tunneling can be significant. nih.gov It can be combined with on-the-fly energy calculations from methods like DFT.
Path Integral Simulations: Techniques like Feynman path integral simulations can be combined with molecular dynamics to study quantum dynamical effects on reaction rates and predict KIEs, accounting for factors like quantum tunneling and zero-point energy.
Empirical Valence Bond (EVB): The EVB method is a hybrid quantum mechanics/molecular mechanics (QM/MM) approach that can be used to simulate enzymatic reactions and calculate KIEs in complex biological systems.
Broader Implications and Future Research Directions
Expanding the Utility of Deuterated Pyrazines in Chemical and Biological Research
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), creates a molecule with a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nju.edu.cn This fundamental principle is a cornerstone of the expanding utility of deuterated pyrazines in research.
In chemical research, deuterated compounds like 2-Isobutyl-3-methylpyrazine-d3 serve as invaluable mechanistic probes. By selectively placing deuterium atoms at specific molecular sites, chemists can investigate complex reaction pathways. sorbonne-universite.fr If a reaction rate slows upon deuteration at a particular position, it provides strong evidence that the C-H bond at that site is broken during the rate-determining step of the reaction. nju.edu.cn This application is crucial for understanding and optimizing synthetic methodologies for heterocyclic compounds.
In biological and pharmaceutical research, the KIE has significant implications for drug metabolism. Many drug molecules are deactivated or cleared from the body by cytochrome P450 enzymes, a process that often involves C-H bond oxidation. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of this metabolic process can be significantly reduced. acs.org This "metabolic switching" can lead to:
Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life and exposure in the body, potentially allowing for lower or less frequent dosing.
Increased Efficacy: By preventing rapid deactivation, a higher concentration of the active drug can be maintained at its target site.
Deuterated pyrazines are also essential as internal standards in quantitative analysis using mass spectrometry. acs.org The d3-variant of 2-Isobutyl-3-methylpyrazine (B76351), for instance, is chemically identical to its non-deuterated counterpart and co-elutes during chromatography, but is easily distinguished by its higher mass. This allows for precise quantification of the target analyte in complex biological or environmental samples, such as in food and beverage quality control. researchgate.net
The table below summarizes the key research applications stemming from the unique properties of deuterated pyrazines.
| Research Area | Application | Underlying Principle/Benefit |
| Chemical Synthesis | Mechanistic Elucidation | Kinetic Isotope Effect (KIE) reveals bond-breaking steps in reaction pathways. nju.edu.cn |
| Pharmaceutical Science | Modifying Drug Metabolism (ADME) | KIE slows down enzyme-mediated C-H bond cleavage, improving drug stability and half-life. acs.org |
| Pharmaceutical Science | Reducing Metabolite-Related Toxicity | Deuteration can prevent the formation of harmful metabolic byproducts. |
| Analytical Chemistry | Stable Isotope Labeled Internal Standard | Co-elution with analyte and distinct mass allows for accurate quantification via mass spectrometry. acs.org |
| Materials Science | Modulating Physical Properties | H/D substitution can alter lattice structures, hydrogen bonding, and vibrational modes, influencing optical, magnetic, and electrical properties. rsc.org |
| Chemical Ecology | Insect Behavior Studies | Use as a tracer to study the biosynthesis, release, and environmental fate of pyrazine-based signaling molecules. mdpi.com |
Methodological Advancements in Deuterium Labeling and Analysis
The growing demand for precisely deuterated molecules has spurred significant innovation in synthetic and analytical methodologies. Historically, the synthesis of deuterated heterocycles often required harsh conditions, such as the use of organolithium reagents or high-pressure deuterium gas with metal catalysts like palladium on carbon, which limited their application to robust molecules.
Recent years have seen a rapid expansion of the chemist's toolkit for deuterium labeling, with a focus on milder conditions, lower costs, and greater selectivity. nju.edu.cn These methodological advancements make compounds like this compound more accessible for a wider range of research.
Key advancements include:
Transition Metal-Catalyzed H/D Exchange: Catalysts based on iridium, rhodium, and ruthenium have become central to modern deuteration, enabling direct hydrogen isotope exchange (HIE) on a wide variety of organic molecules with high efficiency and regioselectivity. nju.edu.cnmdpi.com
Metal-Free Deuteration: A significant breakthrough involves the use of non-metallic reagents to facilitate deuteration. For example, potassium tert-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can selectively deuterate nitrogen-containing heterocycles under ambient conditions, avoiding the cost and potential contamination associated with metal catalysts.
Radical Deuteration: The development of radical chemistry has introduced diverse and powerful strategies for installing deuterium atoms. These methods often use inexpensive deuterium sources like heavy water (D₂O) and can be initiated by light (photocatalysis) or electricity (electrochemistry), offering excellent regioselectivity under mild conditions. nju.edu.cn
Precision Deuteration: Advanced synthetic strategies now allow for the regio- and stereoselective incorporation of deuterium. For example, methods using temporary complexation to a metal, such as tungsten, can direct the addition of deuterium to specific positions on a heterocyclic ring like piperidine, a concept applicable to other N-heterocycles. researchgate.net
Alongside synthetic advancements, analytical techniques for characterizing deuterated compounds have also evolved. While traditional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry remain workhorses, newer methods offer unprecedented resolution. Molecular Rotational Resonance (MRR) spectroscopy, for instance, is exceptionally sensitive and can distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their unique moments of inertia, allowing for precise verification of labeling patterns. researchgate.net
| Labeling Method | Typical Reagents/Catalysts | Key Features & Advantages |
| Catalytic H/D Exchange (Historic) | Pd/C, D₂ gas | High pressure and temperature required; often low selectivity. |
| Transition-Metal Catalyzed HIE | Iridium, Rhodium, Ruthenium complexes | High efficiency and regioselectivity; operates under milder conditions. nju.edu.cnmdpi.com |
| Metal-Free HIE | Potassium tert-butoxide / DMSO-d6 | Avoids metal catalysts; mild, ambient conditions; suitable for sensitive molecules. |
| Radical Deuteration | Photocatalysts, Electrochemistry, D₂O | Uses inexpensive deuterium sources; environmentally friendly conditions; high selectivity. nju.edu.cn |
| Precision Complex-Mediated Deuteration | Tungsten complexes, H⁻/D⁻ sources | Allows for precise regio- and stereoselective deuterium incorporation. researchgate.net |
Interdisciplinary Applications and Translational Research Potential
The unique properties of deuterated compounds are fostering interdisciplinary collaborations and driving translational research, particularly in medicine and materials science. The ability of deuterium to subtly modify a molecule's properties without altering its fundamental structure is a powerful tool for creating improved real-world products.
The most prominent example of translational research is in the pharmaceutical industry. The "deuterium switch" approach, where a hydrogen atom in an existing drug is replaced with deuterium to improve its metabolic profile, has led to FDA-approved medicines.
Deutetrabenazine: Approved in 2017, this drug is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. The deuteration slows its metabolism, leading to less frequent dosing and a more stable concentration in the blood.
Deucravacitinib: Approved in 2022, this drug for treating psoriasis was the first de novo deuterated drug approved by the FDA, meaning the deuterium was incorporated from the early stages of discovery to optimize its properties and reduce the formation of non-selective metabolites. researchgate.net
The success of these drugs highlights a significant future direction where deuterated pyrazines could be investigated not just as tools, but as potential therapeutic agents themselves, especially given the known biological activities of the pyrazine (B50134) chemical family. smolecule.com
Beyond medicine, deuteration is a promising strategy for designing advanced materials. rsc.org Substituting hydrogen with deuterium can alter intermolecular forces, such as hydrogen bonds, and affect the vibrational modes within a crystal lattice. This can be used to tune and optimize the properties of materials:
Optical Materials: In compounds like organic light-emitting diodes (OLEDs), deuteration can reduce non-radiative decay pathways, leading to enhanced luminescence and efficiency. rsc.org
Ferroelectrics: Deuteration can significantly increase the phase transition temperature (Curie temperature) in certain ferroelectric materials, stabilizing the ferroelectric phase over a wider temperature range. rsc.org
In the field of food science and agriculture, deuterated pyrazines like this compound can serve as critical analytical standards for monitoring flavor development during food processing (e.g., in coffee, baked goods, or wine). researchgate.net Furthermore, understanding the role of pyrazines in insect communication opens possibilities for using deuterated analogs as tracers in ecological studies or to develop novel, targeted pest management strategies. mdpi.com
The potential applications are vast, demonstrating that the simple substitution of hydrogen with deuterium in a molecule like 2-Isobutyl-3-methylpyrazine can have far-reaching implications across multiple scientific disciplines.
Conclusion
Synthesis of Key Research Findings
2-Isobutyl-3-methylpyrazine-d3 is a highly specialized chemical tool essential for the field of analytical chemistry. Its primary and critical role is to serve as a stable isotope-labeled internal standard for the precise quantification of the important flavor compound 2-isobutyl-3-methylpyrazine (B76351). Research demonstrates that the use of such standards in Stable Isotope Dilution Assays, particularly with GC-MS, allows for highly accurate and reliable measurements in complex food matrices like coffee and cocoa. nih.govnih.gov The synthesis of these standards is achieved through established chemical pathways that ensure high purity and isotopic stability, which are prerequisites for their function. nih.govacs.org
Unanswered Questions and Future Research Imperatives
While the application of deuterated pyrazines is well-established, the public domain lacks extensive comparative studies on the long-term stability of this compound under various food processing and storage conditions (e.g., extreme pH, high temperatures). Future research could focus on validating its stability across a wider range of matrices and analytical conditions to further solidify its reliability. Additionally, exploring the synthesis of ¹³C or ¹⁵N-labeled versions of 2-isobutyl-3-methylpyrazine could offer alternatives that completely eliminate the theoretical risk of hydrogen-deuterium exchange, providing an even more robust standard for certain applications. acanthusresearch.comsigmaaldrich.com
Broader Scientific Significance of Research on this compound
The research and application of this compound highlight the broader significance of isotopic labeling in modern science. These labeled compounds are fundamental to achieving the precision and accuracy required in fields ranging from food science and environmental analysis to metabolomics and pharmaceutical development. clearsynth.comisotope.com They enable researchers to overcome the inherent challenges of quantitative analysis in complex biological and chemical systems. The development and use of specific standards like this compound are a testament to the sophisticated analytical capabilities that now underpin quality control, safety testing, and fundamental scientific discovery. chemimpex.com
Q & A
Q. What considerations are critical when synthesizing this compound with high isotopic purity?
- Methodological Answer : Use deuterated reagents (e.g., D2O, CD3I) in alkylation steps and purify via preparative HPLC with UV/HRMS verification. Monitor deuteration efficiency (>98%) using NMR (e.g., absence of protio-methyl peaks at δ 1.2–1.5 ppm). Avoid proton exchange during acidic/basic workups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Evaluate variables such as isotopic purity (e.g., residual protio impurities), cell line specificity, and assay conditions (e.g., pH, temperature). For example, conflicting receptor binding data may arise from differences in HEK293 vs. CHO-K1 cell models. Replicate studies under harmonized protocols .
Q. Why do environmental persistence studies report conflicting degradation rates for pyrazines?
- Methodological Answer : Soil microbiota composition and redox conditions (aerobic vs. anaerobic) significantly impact degradation. Conduct microcosm experiments with controlled variables (e.g., pH 5–8, 25°C) and LC-MS/MS tracking. Compare half-lives in vineyard soils vs. laboratory buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
